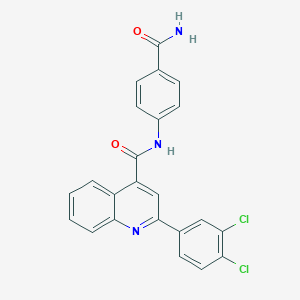
Propan-2-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C₁₂H₁₀ClNO₄S and a molecular weight of 299.73 g/mol . This compound is characterized by the presence of a benzothiophene ring substituted with chlorine, nitro, and carboxylate groups, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate typically involves the nitration of 3-chloro-1-benzothiophene-2-carboxylate followed by esterification with isopropanol . The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzothiophene ring .
Industrial Production Methods
In an industrial setting, the production of isopropyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, solvents like dimethylformamide (DMF).
Ester Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Isopropyl 3-chloro-6-amino-1-benzothiophene-2-carboxylate.
Substitution: Various substituted benzothiophene derivatives.
Ester Hydrolysis: 3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid.
Applications De Recherche Scientifique
Propan-2-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of isopropyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways . The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl 3-chloro-1-benzothiophene-2-carboxylate: Lacks the nitro group, resulting in different reactivity and applications.
Isopropyl 6-nitro-1-benzothiophene-2-carboxylate:
Uniqueness
Propan-2-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate is unique due to the presence of both chlorine and nitro substituents on the benzothiophene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C12H10ClNO4S |
|---|---|
Poids moléculaire |
299.73 g/mol |
Nom IUPAC |
propan-2-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C12H10ClNO4S/c1-6(2)18-12(15)11-10(13)8-4-3-7(14(16)17)5-9(8)19-11/h3-6H,1-2H3 |
Clé InChI |
DXDWNMSLCUDUDU-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(C2=C(S1)C=C(C=C2)[N+](=O)[O-])Cl |
SMILES canonique |
CC(C)OC(=O)C1=C(C2=C(S1)C=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chlorophenyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B334907.png)

![Ethyl 6-tert-butyl-2-[(diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334911.png)









methyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B334927.png)

